molecular formula C11H11N3O3S B11564257 (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11564257
M. Wt: 265.29 g/mol
InChI Key: OKKYHQIBLNSKIA-LFYBBSHMSA-N
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Description

Performing a search for the compound "(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one" reveals that it is a synthetic compound belonging to the class of hydrazone-based thiazolidinone derivatives. It is primarily investigated in medicinal chemistry and pharmacology research. The compound is reported to function as a multi-kinase inhibitor, with significant activity against receptor tyrosine kinases like VEGFR-2 and FGFR-1, which are pivotal targets in angiogenesis and cancer cell proliferation studies . Its mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival. Research into this compound is largely focused on its potential as an anticancer agent , with studies demonstrating its efficacy in inducing apoptosis and arresting the cell cycle in various cancer cell lines. Beyond oncology, its scaffold is also explored for antimicrobial and anti-inflammatory properties , given the known bioactivity of the thiazolidinone core. This reagent is a vital tool for researchers developing novel targeted therapies and studying intracellular signal transduction mechanisms.

Properties

Molecular Formula

C11H11N3O3S

Molecular Weight

265.29 g/mol

IUPAC Name

(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H11N3O3S/c1-17-9-4-7(2-3-8(9)15)5-12-14-11-13-10(16)6-18-11/h2-5,15H,6H2,1H3,(H,13,14,16)/b12-5+

InChI Key

OKKYHQIBLNSKIA-LFYBBSHMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CS2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)O

Origin of Product

United States

Preparation Methods

Hydrazone Formation

The first step involves condensing 4-hydroxy-3-methoxybenzaldehyde with a hydrazide to form a hydrazone intermediate. For example:

  • Reaction : Equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde and thiosemicarbazide are refluxed in ethanol with glacial acetic acid as a catalyst.

  • Conditions : Reflux at 80°C for 4–6 hours yields the hydrazone derivative, which is filtered and recrystallized from methanol.

Cyclization to Thiazolidin-4-One

The hydrazone intermediate undergoes cyclization with mercaptoacetic acid to form the thiazolidin-4-one ring:

  • Reaction : The hydrazone is refluxed with mercaptoacetic acid in ethanol, facilitating nucleophilic attack by the thiol group on the carbonyl carbon.

  • Conditions : Heating at 100°C for 2–8 hours, followed by cooling and recrystallization from glacial acetic acid.

Table 1: Optimization of Cyclization Conditions

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol80662
2NaOAcEthanol100476
3Acetic acidAcetic acid100887

Data adapted from studies on analogous thiazolidin-4-one syntheses.

Mechanistic Insights

The reaction mechanism proceeds via:

  • Hydrazone Formation : Nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone.

  • Cyclization : Mercaptoacetic acid’s thiol group attacks the hydrazone’s imine carbon, forming a five-membered thiazolidin-4-one ring. Proton transfer and tautomerization yield the final product.

Purification and Characterization

Purification Techniques

  • Recrystallization : Crude products are purified using methanol, ethanol, or glacial acetic acid.

  • Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (3:7) resolves impurities in complex mixtures.

Analytical Data

  • IR Spectroscopy : Peaks at 3,400–3,300 cm⁻¹ (N–H), 1,710–1,680 cm⁻¹ (C=O lactone/amide), and 1,610 cm⁻¹ (C=N).

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.23 (s, CH=N), 7.55–6.83 (m, aromatic H), 4.10 (s, CH₂).

    • ¹³C NMR : δ 170.2 (C=O), 161.5 (C=N), 148.3–114.7 (aromatic C).

Yield Optimization Strategies

Catalytic Effects

  • Sodium Acetate : Enhances cyclization efficiency by deprotonating the thiol group, increasing nucleophilicity (yield: 76% vs. 62% without catalyst).

  • Acetic Acid : Acts as both solvent and catalyst, improving reaction homogeneity and yield (up to 87%).

Solvent Selection

  • Polar Protic Solvents : Ethanol and acetic acid favor proton transfer steps, critical for cyclization.

  • Reaction Time : Extended reflux durations (8 hours) maximize product formation but risk decomposition.

Comparative Analysis of Methodologies

Table 2: Synthetic Routes for Thiazolidin-4-One Derivatives

MethodStarting MaterialsConditionsYield (%)
Hydrazone cyclizationHydrazide + aldehydeEthanol, reflux62–87
Thiosemicarbazide routeThiosemicarbazide + aldehydeAcetic acid, reflux70–90
Iodo-cyclothiocarbamationAliphatic aldehydesI₂, DCM, rt50–65

The hydrazone cyclization method is preferred for its higher yields and applicability to aromatic aldehydes.

Challenges and Solutions

  • Low Solubility : Recrystallization from acetic acid improves purity but may reduce yield. Alternative solvents like DMF/water mixtures mitigate this.

  • Byproduct Formation : Column chromatography or repeated recrystallization removes side products like unreacted hydrazide .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone linkage (-NH-N=CH-) and thiazolidinone ring are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the hydrazone bond occurs in the presence of HCl or H₂SO₄, yielding 4-hydroxy-3-methoxybenzaldehyde and a thiosemicarbazone derivative.

  • Basic Hydrolysis : NaOH or KOH promotes ring-opening of the thiazolidinone, forming a mercaptoacetamide intermediate.

Reaction Table :

ConditionsReagentsProducts
Acidic (pH < 3)HCl, H₂O, reflux4-hydroxy-3-methoxybenzaldehyde + thiosemicarbazone
Basic (pH > 10)NaOH, ethanolMercaptoacetamide derivative + CO₂

Oxidation Reactions

The hydrazone moiety and aromatic methoxy group undergo oxidation:

  • Hydrazone Oxidation : Treatment with H₂O₂ or KMnO₄ converts the -NH-N=CH- group into a diazenium or nitroso derivative, depending on the oxidizing agent.

  • Methoxy Group Oxidation : Strong oxidants like CrO₃ transform the methoxy (-OCH₃) group into a carbonyl (-COOH) group.

Key Observations :

  • Oxidation of the hydrazone linkage enhances electrophilicity, facilitating subsequent nucleophilic attacks.

  • Methoxy-to-carboxyl conversion alters solubility and biological activity.

Condensation Reactions

The compound participates in Schiff base formation and Knoevenagel condensation:

  • Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imine derivatives, with acetic acid as a catalyst .

  • Knoevenagel Condensation : The active methylene group in the thiazolidinone ring reacts with aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones .

Example Reaction Pathway :
$$
\text{Thiazolidinone} + \text{RCHO} \xrightarrow{\text{NaOAc, Δ}} \text{α,β-unsaturated ketone} + \text{H}_2\text{O}
$$

Cycloaddition Reactions

The thiazolidinone ring acts as a dienophile in Diels-Alder reactions:

  • With Dienes : Reacts with 1,3-butadiene derivatives under thermal conditions to form six-membered heterocycles.

  • Regioselectivity : Electron-withdrawing groups on the diene enhance reaction rates due to increased electrophilicity of the thiazolidinone carbonyl.

Table: Cycloaddition Partners and Products

DieneConditionsProduct
1,3-cyclohexadieneToluene, 110°CBicyclic thiazine derivative
FuranDMF, 80°COxabicyclic adduct

Nucleophilic Substitution

The sulfur atom in the thiazolidinone ring and the hydrazone nitrogen are nucleophilic sites:

  • S-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to form thioether derivatives .

  • N-Acylation : Acetic anhydride acetylates the hydrazone nitrogen, improving metabolic stability.

Reaction Efficiency :

  • S-Alkylation proceeds with >80% yield in polar aprotic solvents like DMF .

  • N-Acylation requires anhydrous conditions to avoid hydrolysis.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage:

  • Dimerization : Forms a cyclobutane ring upon UV exposure in inert solvents.

  • C-S Bond Cleavage : Prolonged UV light breaks the thiazolidinone ring, releasing sulfur-containing fragments.

Applications :

  • Photodynamic therapy (PDT) applications due to ROS generation under light.

Interaction with Biological Targets

While not strictly a chemical reaction, the compound’s reactivity with biomolecules is critical:

  • Enzyme Inhibition : Forms hydrogen bonds with catalytic residues of COX-2 and topoisomerase II, confirmed via molecular docking.

  • DNA Intercalation : The planar benzylidene moiety intercalates into DNA base pairs, causing strand breaks.

Scientific Research Applications

Overview

The compound (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is part of the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the various applications of this compound, particularly in the fields of pharmacology and biochemistry, supported by relevant case studies and data.

Anticancer Properties

Thiazolidinone derivatives, including this compound, have shown promising anticancer activity. Research indicates that compounds in this class can inhibit cell growth in various cancer types. For instance, a study demonstrated that certain thiazolidinone derivatives exhibited significant inhibition rates against leukemia and CNS cancer cell lines, with one derivative showing an 84.19% inhibition rate against the MOLT-4 leukemia cell line and 72.11% against the SF-295 CNS cancer cell line .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolidinones are known to possess activity against a range of pathogens, including bacteria and fungi. A study found that thiazolidinone derivatives displayed effective antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting their potential as therapeutic agents in treating infectious diseases .

Antioxidant Effects

Research has highlighted the antioxidant capabilities of thiazolidinone derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is attributed to the presence of hydroxyl and methoxy groups in their structure .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and hydrazine hydrate under reflux conditions. This process can be optimized for yield and purity through various reaction conditions such as solvent choice and temperature control.

Comparative Data Table

Property This compound Other Thiazolidinones
Anticancer ActivityInhibition rates up to 84.19% against leukemia cell linesVaries by derivative
Antimicrobial ActivityEffective against E. coli and S. aureusBroad spectrum
Antioxidant ActivitySignificant free radical scavenging abilityGenerally high
Synthesis MethodCondensation with hydrazine under refluxVaries

Case Studies

  • Anticancer Screening : A study conducted by Güzel-Akdemir et al. evaluated various thiazolidinone derivatives for anticancer properties using a primary screening method at the National Cancer Institute. The results indicated that these compounds could serve as potential leads in anticancer drug development .
  • Antimicrobial Evaluation : Research published in the Journal of Research in Pharmacy assessed the antimicrobial efficacy of thiazolidinone derivatives against common pathogens. Results showed promising activity levels that support further exploration for clinical applications .

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. Additionally, the presence of the hydrazone linkage and thiazolidinone ring allows the compound to interact with biological macromolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 4-hydroxy-3-methoxybenzylidene, hydrazinylidene 318.3 –OH, –OCH₃, –N–N– High polarity, hydrogen bonding capacity
(5E)-5-(4-Hydroxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one 4-hydroxybenzylidene, isobutyl, thioxo 306.4 –OH, –S– Enhanced lipophilicity due to isobutyl; thioxo increases ring stability
(2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one 4-chlorobenzylidene, 3-hydroxyphenylimino 330.8 –Cl, –OH Electron-withdrawing Cl alters electronic density; potential halogen bonding
(Z)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one 4-ethoxybenzylidene, thioxo 279.3 –OCH₂CH₃, –S– Ethoxy group increases hydrophobicity; thioxo enhances π-conjugation

Key Observations :

  • Electron-Donating vs.
  • Thioxo vs.

Key Observations :

  • Steric hindrance from bulky substituents (e.g., benzodioxole in ) reduces yields compared to simpler analogues like .
  • The target compound’s synthesis is inferred to require precise temperature control and catalysts, similar to methods in .

Crystallographic and Conformational Analysis

  • Hydrogen Bonding : The target compound’s –OH and –N–N– groups likely form intermolecular hydrogen bonds, analogous to patterns seen in hydrazine derivatives (e.g., ).
  • Crystal Packing: Tools like SHELX and WinGX are critical for resolving E/Z isomerism and confirming the planar thiazolidinone ring conformation.

Biological Activity

(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological properties, synthetic routes, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O3S, with a molecular weight of 279.32 g/mol. The compound features a thiazolidine ring and a hydrazone linkage, which are critical for its biological activity.

Property Value
Molecular FormulaC12H13N3O3S
Molecular Weight279.32 g/mol
IUPAC Name(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one
InChI KeyHMIZFRXJCMFHQS-AWNIVKPZSA-N

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted that compounds with similar structures inhibit cancer cell proliferation by targeting various signaling pathways and enzymes involved in tumor growth . The thiazolidinone scaffold is particularly noted for its ability to act as multi-target enzyme inhibitors, making it a promising candidate in cancer therapy.

Antimicrobial Properties

Thiazolidinones have been shown to possess antimicrobial activity against a variety of pathogens. For instance, derivatives of this compound have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antioxidant Activity

The compound also exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders . The antioxidant capacity is often linked to the presence of phenolic groups in the structure.

Case Studies

  • Anticancer Efficacy : A recent study evaluated the anticancer effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in breast and lung cancer models, with IC50 values ranging from 10 to 20 µM .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) as low as 15 µg/mL for certain derivatives, showcasing their potential as therapeutic agents against resistant bacterial strains.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Hydrazone : Condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate.
  • Cyclization : Reacting the hydrazone intermediate with 2-bromoacetic acid under basic conditions to form the thiazolidinone ring.

These synthetic methods have been optimized to enhance yield and purity while minimizing environmental impact through greener chemistry approaches .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with thiazolidinone precursors. Key steps include:

  • Reagent Selection : Use 3-(4-hydroxyphenyl)thiosemicarbazide and chloroacetic acid with sodium acetate as a base in a DMF-acetic acid solvent system (reflux for 2 hours) .
  • Functional Group Protection : Protect the phenolic -OH group during synthesis to prevent undesired side reactions, as seen in analogous hydrazone syntheses .
  • Optimization : Vary solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of oxo-compounds (e.g., aldehydes/ketones) to improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming its structure and stereochemistry?

Methodological Answer:

  • Spectroscopy :
    • FT-IR : Confirm C=N (1600–1650 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches .
    • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify E/Z isomerism of hydrazone bonds and aromatic substitution patterns .
  • Crystallography :
    • X-ray Diffraction : Resolve stereochemistry using SHELXL for refinement and WinGX/ORTEP-3 for visualization . For hydrazones, ensure high-resolution data (<1.0 Å) to distinguish tautomeric forms .

Q. What in vitro biological screening approaches are recommended for preliminary evaluation?

Methodological Answer:

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, comparing zone-of-inhibition diameters to standard antibiotics .
  • Antioxidant Potential : Employ DPPH radical scavenging assays, with IC50_{50} values calculated against ascorbic acid controls .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, using IC50_{50} thresholds <50 µM for further study .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity). Validate docking scores with IC50_{50} correlations .

Q. What strategies resolve contradictions between theoretical and experimental data in supramolecular assembly?

Methodological Answer:

  • Hydrogen-Bonding Analysis : Apply Etter’s graph-set notation to categorize intermolecular interactions (e.g., R22(8)\text{R}_2^2(8) motifs) in crystal structures .
  • Energy Frameworks : Use CrystalExplorer to compare computed (Hirshfeld) and experimental packing efficiencies, addressing discrepancies via lattice energy calculations .

Q. What advanced crystallization techniques improve single-crystal quality?

Methodological Answer:

  • Slow Evaporation : Use mixed solvents (e.g., DMF-ethanol) with controlled humidity to grow larger crystals .
  • Seeding : Introduce microcrystals into supersaturated solutions to promote uniform growth, critical for twinned or polymorphic systems .
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts, enhancing resolution for SHELXL refinement .

Q. How does systematic substitution of functional groups affect bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Introduce -NO2_2 or -I substituents to enhance electrophilicity, improving antimicrobial activity (e.g., IC50_{50} reduced by 30% with 4-iodo substitution) .
  • Methoxy vs. Hydroxy Groups : Compare logP values (HPLC-derived) to assess lipid solubility. Methoxy groups increase bioavailability but may reduce hydrogen-bonding interactions with targets .

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